molecular formula C17H13N3O4 B5812179 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide

2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B5812179
M. Wt: 323.30 g/mol
InChI Key: BJNDJEACFAPHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide is a chemical compound that has been the subject of numerous scientific studies. It is commonly used in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to have anti-microbial properties against a number of bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying the mechanisms of inflammation, cancer growth, and microbial activity. One limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are a number of future directions for research on 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide. One potential direction is the development of more potent and selective inhibitors of COX-2. Additionally, further research is needed to fully understand the mechanisms of action of 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide. Finally, more research is needed to fully explore the potential therapeutic applications of 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide for various diseases.

Synthesis Methods

The synthesis of 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide involves the reaction of 3-nitrobenzaldehyde with indole-3-acetic acid to form 3-(3-nitrophenyl)-1H-indole-2-carboxylic acid. This intermediate is then reacted with acetyl chloride to form the final product, 2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential as an anti-diabetic agent.

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-11-12-9-19(16-7-2-1-6-15(12)16)10-17(22)18-13-4-3-5-14(8-13)20(23)24/h1-9,11H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNDJEACFAPHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(3-nitrophenyl)acetamide

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